1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one is a chemical compound belonging to the piperidine class It is characterized by a piperidine ring substituted with a 3-chlorophenyl group and a propanoyl group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired piperidinone . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as depression and anxiety.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. It is known to act as a serotonergic agonist, mimicking the effects of serotonin by stimulating serotonin receptors. This interaction can lead to various physiological effects, including mood regulation and anxiolytic effects .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Both compounds share the 3-chlorophenyl group but differ in their additional substituents and overall structure.
3-Chloromethcathinone: This compound also contains a 3-chlorophenyl group but belongs to the cathinone class, with different pharmacological properties.
1-(4-Chlorophenyl)piperazine: Similar in structure but with the chlorine atom in a different position, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H16ClNO2 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H16ClNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3 |
InChI Key |
SITVZWDKVAOAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.